molecular formula C11H14O B13159959 2-[(2-Ethylphenyl)methyl]oxirane CAS No. 62826-23-7

2-[(2-Ethylphenyl)methyl]oxirane

Cat. No.: B13159959
CAS No.: 62826-23-7
M. Wt: 162.23 g/mol
InChI Key: BSGZGFZOVRAOPH-UHFFFAOYSA-N
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Description

2-[(2-Ethylphenyl)methyl]oxirane is an organic compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2-ethylphenylmethyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Ethylphenyl)methyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-[(2-Ethylphenyl)methyl]styrene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the chlorohydrin process. This involves the reaction of 2-[(2-Ethylphenyl)methyl]styrene with chlorine and water to form a chlorohydrin intermediate, which is then treated with a base to yield the oxirane.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Ethylphenyl)methyl]oxirane undergoes various types of chemical reactions, including:

    Ring-Opening Reactions: The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, and amines.

    Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the oxirane ring can yield the corresponding alcohols.

Common Reagents and Conditions:

    Nucleophilic Ring-Opening: Reagents such as water, alcohols, and amines under acidic or basic conditions.

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Ring-Opening: Formation of β-hydroxyalkyl derivatives.

    Oxidation: Formation of diols or other oxygenated compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-[(2-Ethylphenyl)methyl]oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 2-[(2-Ethylphenyl)methyl]oxirane primarily involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophiles such as water, alcohols, and amines, resulting in the formation of β-hydroxyalkyl derivatives. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the oxirane ring.

Comparison with Similar Compounds

    2-Methyl-2-phenyloxirane: Similar structure with a methyl group instead of an ethyl group.

    2-Phenyl-1,2-epoxypropane: Similar structure with a propyl group instead of an ethyl group.

    2-[(2-Methylphenoxy)methyl]oxirane: Similar structure with a methoxy group instead of an ethyl group.

Uniqueness: 2-[(2-Ethylphenyl)methyl]oxirane is unique due to the presence of the 2-ethylphenylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

62826-23-7

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-[(2-ethylphenyl)methyl]oxirane

InChI

InChI=1S/C11H14O/c1-2-9-5-3-4-6-10(9)7-11-8-12-11/h3-6,11H,2,7-8H2,1H3

InChI Key

BSGZGFZOVRAOPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC2CO2

Origin of Product

United States

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